5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine
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Overview
Description
5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system containing both furan and pyridine rings, with additional functional groups such as a benzyl group and a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions.
Introduction of the Pyridine Ring: The pyridine ring is then introduced through a series of condensation reactions.
Functional Group Modifications: The benzyl and bromomethyl groups are introduced through substitution reactions, often using reagents like benzyl bromide and N-bromosuccinimide (NBS) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Benzyl Bromide: Used for introducing the benzyl group.
Catalysts: Various catalysts such as palladium or platinum may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-3a-(chloromethyl)-2-methyl-octahydrofuro[3,2-c]pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-Benzyl-3a-(hydroxymethyl)-2-methyl-octahydrofuro[3,2-c]pyridine: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine makes it more reactive in nucleophilic substitution reactions compared to its chloro- and hydroxy- counterparts. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry .
Properties
Molecular Formula |
C16H22BrNO |
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Molecular Weight |
324.26 g/mol |
IUPAC Name |
5-benzyl-3a-(bromomethyl)-2-methyl-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine |
InChI |
InChI=1S/C16H22BrNO/c1-13-9-16(11-17)12-18(8-7-15(16)19-13)10-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 |
InChI Key |
WWLGXDWHVFXAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CN(CCC2O1)CC3=CC=CC=C3)CBr |
Origin of Product |
United States |
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